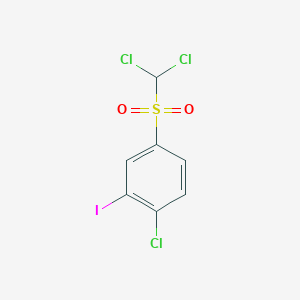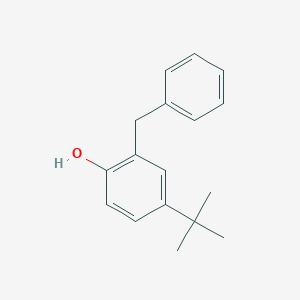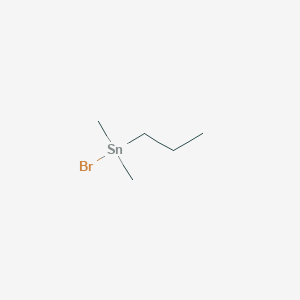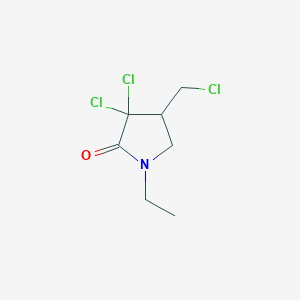
S-(3-Phenylpropyl) azepane-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Phenylpropyl) azepane-1-carbothioate is a compound belonging to the class of azepane derivatives. Azepane derivatives are seven-membered heterocyclic compounds containing nitrogen. These compounds are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Phenylpropyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylpropyl groups under specific conditions. One common method involves the use of palladium-catalyzed reactions, which proceed smoothly under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
S-(3-Phenylpropyl) azepane-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
S-(3-Phenylpropyl) azepane-1-carbothioate has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of S-(3-Phenylpropyl) azepane-1-carbothioate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound may also interact with DNA, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane-1-carbothioamide: Another azepane derivative with similar structural properties.
N-aryl azepane derivatives: These compounds have similar applications in synthetic chemistry and biology.
Uniqueness
S-(3-Phenylpropyl) azepane-1-carbothioate is unique due to its specific phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61133-48-0 |
|---|---|
Formule moléculaire |
C16H23NOS |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
S-(3-phenylpropyl) azepane-1-carbothioate |
InChI |
InChI=1S/C16H23NOS/c18-16(17-12-6-1-2-7-13-17)19-14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,1-2,6-8,11-14H2 |
Clé InChI |
NECLZPJSZVBFRM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)SCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)




![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
